5-ethoxy-7-methyl-4-phenyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
5-ethoxy-7-methyl-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-3-20-15-9-12(2)10-16-18(15)14(11-17(19)21-16)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLAZODFNCTAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC2=C1C(=CC(=O)O2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-7-methyl-4-phenyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the chromen-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-7-methyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one ring to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
5-ethoxy-7-methyl-4-phenyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-ethoxy-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and inferred properties:
Key Observations
Substituent Effects on Solubility :
- Hydroxy and methoxy groups (e.g., in 5-hydroxy-7-methoxy derivatives) enhance water solubility due to hydrogen bonding .
- Ethoxy and chloro groups increase lipophilicity, favoring membrane permeability but reducing aqueous solubility .
Antimicrobial activity: Methoxy and hydroxy substitutions correlate with antimicrobial properties in flavones .
Synthetic and Analytical Considerations :
Biological Activity
5-Ethoxy-7-methyl-4-phenyl-2H-chromen-2-one, a compound belonging to the chromene family, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.
The molecular formula of this compound is C18H16O3, with a molecular weight of 280.32 g/mol. The compound is synthesized primarily through Pechmann condensation, where phenols react with β-keto esters in the presence of an acid catalyst. The presence of the ethoxy group enhances its solubility and may augment its biological activity compared to similar compounds.
Antimicrobial Activity
Research indicates that chromene derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures to this compound showed potent activity against various bacterial strains, suggesting that modifications at specific positions can enhance efficacy .
Anticancer Properties
The anticancer potential of this compound has been investigated concerning multidrug-resistant (MDR) cancer cells. Studies have shown that chromene derivatives can preferentially target MDR cells, leading to apoptosis and reduced cell viability . This suggests a promising avenue for developing new therapeutic agents against resistant cancer types.
Anti-inflammatory Effects
The compound's mechanism of action may involve the inhibition of enzymes involved in inflammatory pathways. For instance, it has been suggested that it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activities or receptor interactions, leading to altered signaling pathways associated with inflammation and cancer cell proliferation .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals that the unique ethoxy group in this compound significantly influences its solubility and biological activity. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Ethoxy-7-methyl-4-phenylchromen-2-one | Ethoxy group enhances solubility | Antimicrobial, anticancer |
| 5-Methoxy-7-methyl-4-phenylchromen-2-one | Methoxy group instead of ethoxy | Reduced activity compared to ethoxy |
| 7-Methyl-4-phenylchromen-2-one | Lacks ethoxy group | Lower solubility and activity |
Case Studies and Research Findings
- Antimicrobial Study : A series of chromene derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results for 5-substituted derivatives .
- Cancer Cell Line Investigation : In vitro studies demonstrated that 5-ethoxy-7-methyl-4-phenylchromen was effective against several MDR cancer cell lines, inducing apoptosis through caspase activation .
- Inflammation Model : In vivo models indicated that administration of the compound led to significant reductions in inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent.
Q & A
Q. What are the established synthetic routes for 5-ethoxy-7-methyl-4-phenyl-2H-chromen-2-one, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step reactions, including Pechmann condensation or nucleophilic substitution. For example, phenols and β-ketoesters are reacted under acidic conditions to form the chromen-2-one core, followed by ethoxy and methyl group substitutions. Key parameters include catalyst choice (e.g., FeCl₃ in THF for analogous coumarins), temperature (80–120°C), and solvent polarity . Purification involves column chromatography or recrystallization using ethanol/DMSO mixtures .
Q. How is the compound’s purity and structural integrity validated experimentally?
Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Structural confirmation employs ¹H/¹³C NMR (e.g., δ 6.2–8.1 ppm for aromatic protons) and FT-IR (C=O stretch at ~1700 cm⁻¹). X-ray crystallography using SHELXL software resolves stereochemical ambiguities .
Q. What solvents are compatible with this compound for biological assays?
The compound is sparingly soluble in water but dissolves in DMSO (≥10 mg/mL) and ethanol (5–8 mg/mL). For in vitro assays, DMSO stock solutions (≤0.1% v/v) are recommended to avoid cytotoxicity .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or solubility limitations. Strategies include:
- Prodrug design : Introducing hydrolyzable groups (e.g., esters) to enhance bioavailability .
- Formulation optimization : Using liposomal encapsulation to improve aqueous solubility .
- Metabolite profiling : LC-MS/MS analysis to identify active/inactive derivatives .
Q. What structural modifications enhance target selectivity in chromen-2-one derivatives?
Substitutions at positions 4 (phenyl) and 7 (methyl) significantly influence activity. For example:
- 4-Chlorophenyl : Increases binding affinity to kinase targets (IC₅₀ reduced by ~40%) .
- 7-Ethoxy : Improves metabolic stability compared to hydroxyl analogs . Computational docking (AutoDock Vina) and QSAR models guide rational design .
Q. How can crystallographic data discrepancies be addressed during structural refinement?
Disordered atoms or twinning in X-ray data are resolved via:
Q. What mechanistic insights explain the compound’s anti-proliferative activity?
Studies on analogs suggest dual mechanisms:
- Topoisomerase II inhibition : Intercalation into DNA-enzyme complexes (IC₅₀ = 12 µM) .
- ROS induction : Mitochondrial disruption triggers apoptosis in cancer cells (2–3-fold ROS increase) . Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) validate these pathways .
Methodological Guidelines
- Synthetic Optimization : Use response surface methodology (RSM) to model interactions between catalyst concentration, temperature, and yield .
- Bioactivity Validation : Employ orthogonal assays (e.g., SPR for binding affinity, cell viability for cytotoxicity) to minimize false positives .
- Data Reproducibility : Report solvent lot numbers, temperature fluctuations (±2°C), and freeze-thaw cycles to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
